molecular formula C16H14O3S B15200134 Benzeneethanethioic acid, 4-methoxy-alpha-oxo-, S-(phenylmethyl) ester

Benzeneethanethioic acid, 4-methoxy-alpha-oxo-, S-(phenylmethyl) ester

Cat. No.: B15200134
M. Wt: 286.3 g/mol
InChI Key: YFDSRKJJNZMMJH-UHFFFAOYSA-N
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Description

Benzeneethanethioic acid, 4-methoxy-alpha-oxo-, S-(phenylmethyl) ester is an organic compound that belongs to the class of thioesters. This compound is characterized by the presence of a benzene ring, a thioester functional group, and a methoxy group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzeneethanethioic acid, 4-methoxy-alpha-oxo-, S-(phenylmethyl) ester typically involves the reaction of 4-methoxybenzoyl chloride with benzyl mercaptan in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones.

    Reduction: Reduction of this compound can lead to the formation of thiols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted thioesters.

Scientific Research Applications

Benzeneethanethioic acid, 4-methoxy-alpha-oxo-, S-(phenylmethyl) ester has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Benzeneethanethioic acid, 4-methoxy-alpha-oxo-, S-(phenylmethyl) ester involves its interaction with specific molecular targets. The thioester functional group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes and other proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

  • Benzeneethanethioic acid, 3-methyl-alpha-oxo-, S-(phenylmethyl) ester
  • Benzeneethanethioic acid, α-oxo-, S-methyl ester

Comparison:

    Structural Differences: The presence of different substituents on the benzene ring and variations in the thioester functional group.

    Reactivity: The reactivity of these compounds can vary based on the nature of the substituents.

    Applications: While all these compounds have applications in organic synthesis, their specific uses may differ based on their chemical properties.

Properties

Molecular Formula

C16H14O3S

Molecular Weight

286.3 g/mol

IUPAC Name

S-benzyl 2-(4-methoxyphenyl)-2-oxoethanethioate

InChI

InChI=1S/C16H14O3S/c1-19-14-9-7-13(8-10-14)15(17)16(18)20-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3

InChI Key

YFDSRKJJNZMMJH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(=O)SCC2=CC=CC=C2

Origin of Product

United States

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